5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile
Description
5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile is a pyrimidine derivative featuring a dimethylphosphoryl group at the 5-position and a cyano group at the 2-position. The phosphoryl group introduces significant electronic and steric effects, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
5-dimethylphosphorylpyrimidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N3OP/c1-12(2,11)6-4-9-7(3-8)10-5-6/h4-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSBRVPSELNXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(N=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile typically involves the reaction of appropriate pyrimidine derivatives with phosphorylating agents. One common method involves the use of dimethylphosphoryl chloride as the phosphorylating agent. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including 5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile, exhibit significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.
- Research Findings :
- Compounds structurally related to this pyrimidine derivative have shown potent COX-2 inhibition with IC values comparable to established NSAIDs like Celecoxib. For example, certain pyrimidine derivatives demonstrated IC values in the low nanomolar range, indicating their potential as anti-inflammatory agents .
Anticancer Properties
The anticancer potential of this compound is being explored due to its ability to selectively inhibit cancer cell proliferation.
- Case Studies :
- In vitro studies have demonstrated that certain pyrimidine derivatives can induce apoptosis in various cancer cell lines, suggesting that modifications to the pyrimidine scaffold can enhance anticancer activity. Specific analogs have shown enhanced selectivity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its therapeutic efficacy.
| Modification | Effect on Activity |
|---|---|
| Dimethylphosphoryl group | Enhances solubility and bioavailability |
| Carbonitrile group at C-2 | Contributes to increased potency against COX-2 |
| Substituents on the pyrimidine ring | Alters selectivity towards specific cancer types |
Development of Novel Derivatives
Ongoing research aims to synthesize new derivatives of this compound with improved pharmacological profiles. This includes:
- Modifications aimed at enhancing selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects.
- Exploration of prodrug strategies to improve bioavailability and tissue penetration.
Clinical Trials
The transition from laboratory findings to clinical applications will require rigorous testing in clinical trials to evaluate safety, efficacy, and pharmacokinetics in human subjects.
Mechanism of Action
The mechanism of action of 5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Substituent Effects on Electrophilicity and Reactivity
- Electrophilicity Trends: A 2014 study compared pyrimidine-2-carbonitrile derivatives, including 5-(4-fluorophenyl)pyrimidine-2-carbonitrile and 5-p-tolylpyrimidine-2-carbonitrile. Computational analyses revealed that electron-withdrawing substituents (e.g., 4-fluorophenyl) enhance electrophilicity at the cyano group, increasing reactivity toward nucleophiles like glutathione in human liver microsomes. In contrast, the dimethylphosphoryl group in the target compound may offer intermediate electrophilicity, balancing metabolic stability and synthetic utility .
- Metabolic Stability : The dimethylphosphoryl group likely reduces metabolic oxidation compared to aryl-substituted analogues (e.g., 5-p-tolylpyrimidine-2-carbonitrile), which are prone to cytochrome P450-mediated dealkylation or hydroxylation .
Physical Properties and Crystallography
- Melting Points and Solubility: Compound Substituents Melting Point (°C) Solubility Trends 5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile 5-PO(CH₃)₂, 2-CN Not reported Moderate in polar solvents 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile 4-NH₂, 6-ClPh, 2-Ph 222 Low in water, high in DMSO 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 6-oxo, 4-alkyl, 2-SCH₂CH₂OCH₃ 113–115 Soluble in ethanol, DMF The phosphoryl group in the target compound may enhance polarity compared to alkyl or aryl substituents, improving solubility in polar aprotic solvents.
- Hydrogen Bonding: Crystallographic studies of analogues (e.g., ) show that amino or oxo groups facilitate intermolecular N–H···O/N–H···N hydrogen bonds, stabilizing crystal lattices.
Biological Activity
5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile is a pyrimidine derivative notable for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential as an enzyme inhibitor and anticancer agent. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluating various pyrimidine derivatives found that compounds with similar structures demonstrated potent inhibition of cancer cell proliferation, particularly against breast (MCF-7) and colorectal (HCT-116) cancer cell lines. The most active derivatives achieved growth inhibition concentrations (GI50) of approximately 0.64 µM and 0.79 µM, respectively .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. Pyrimidine derivatives have shown promising COX-2 inhibitory activities with IC50 values comparable to established drugs like Celecoxib. For instance, certain derivatives exhibited IC50 values in the submicromolar range, indicating strong potential for therapeutic applications .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that compounds within this class can inhibit the growth of pathogens such as E. coli and S. aureus, suggesting potential applications in treating bacterial infections.
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of pyrimidine derivatives, including their potential use in treating neurodegenerative diseases like Alzheimer's. Some studies have reported that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline, thus offering a pathway for further exploration in neuropharmacology .
Target Interactions
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways involved in cell proliferation and apoptosis. The compound's mechanism may involve binding to enzymes or receptors, thereby altering their activity and influencing cellular responses.
Biochemical Pathways
Compounds similar to this compound have been shown to affect multiple biochemical pathways, including those related to inflammation and cancer cell survival. This suggests a multifaceted approach to its action, potentially impacting various cellular processes simultaneously .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
